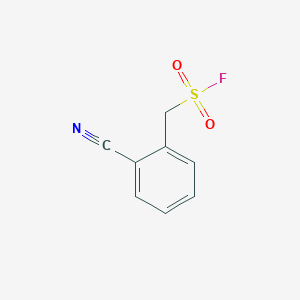

(2-Cyanophenyl)methanesulfonyl fluoride

Beschreibung

Eigenschaften

IUPAC Name |

(2-cyanophenyl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2S/c9-13(11,12)6-8-4-2-1-3-7(8)5-10/h1-4H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPWCNBEURKKPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270271 | |

| Record name | Benzenemethanesulfonyl fluoride, 2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055119-30-5 | |

| Record name | Benzenemethanesulfonyl fluoride, 2-cyano- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanesulfonyl fluoride, 2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Fluorination of Sulfonyl Chlorides

A widely adopted strategy involves substituting chlorine in sulfonyl chlorides with fluorine using potassium fluoride (KF) or other fluoride sources. This method, exemplified by the conversion of methanesulfonyl chloride to methanesulfonyl fluoride (), offers scalability and simplicity. For this compound, the synthetic pathway would proceed as follows:

Table 1: Optimization of Fluorination Conditions for this compound

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–40°C | Prevents hydrolysis of -CN |

| KF Concentration | 12–15 mol/L | Maximizes Cl⁻ displacement |

| Reaction Time | 15–30 min | Balances conversion vs. side reactions |

| Solvent | Water/Ethanol (3:1) | Enhances KF solubility |

Direct Sulfonation-Fluorination of 2-Cyanotoluene

An alternative route bypasses the sulfonyl chloride intermediate by directly introducing the sulfonyl fluoride group. This method requires sulfuryl fluoride (SO₂F₂) or fluorosulfonic acid (FSO₃H) as dual sulfonating-fluorinating agents.

-

Reaction with Fluorosulfonic Acid :

-

2-Cyanotoluene reacts with FSO₃H at 25–50°C, forming the sulfonyl fluoride via electrophilic aromatic substitution.

-

Mechanism :

-

Challenges :

-

Competing sulfonation at para positions due to the cyano group’s meta-directing effect.

-

Requires stoichiometric excess of FSO₃H (3–5 eq.) for complete conversion.

-

-

-

Gas-Phase Sulfuryl Fluoride (SO₂F₂) Method :

-

SO₂F₂ gas reacts with 2-cyanotoluene under UV irradiation or radical initiation, enabling direct C–H sulfonylation.

-

Advantages :

-

Atom-economical, avoiding chloride byproducts.

-

Suitable for continuous-flow reactors.

-

-

Limitations :

-

High equipment costs for gas handling.

-

Risk of over-fluorination.

-

-

SuFEx Click Chemistry Approach

The SuFEx reaction, a cornerstone of modular click chemistry, enables the synthesis of sulfonyl fluorides from silyl ethers or other activated precursors. For this compound, this method involves:

-

Synthesis of (2-Cyanophenyl)methanesulfonyl Imidazolium Salt :

-

Reacting (2-cyanophenyl)methanesulfonyl chloride with 1,1'-carbonyldiimidazole (CDI) forms the imidazolium intermediate.

-

Reaction :

-

-

Fluoride Exchange with KF or TBAF :

-

The imidazolium salt undergoes fluoride exchange in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Reaction :

-

Key Insights from Mechanistic Studies () :

-

The reaction proceeds via an Sₙ2-type mechanism, with the complementary base (e.g., K₂CO₃) enhancing nucleophilicity.

-

Transition state analysis reveals significant stereoelectronic effects, favoring fluoride attack at the sulfur center.

-

-

Table 2: Comparative Analysis of SuFEx Reaction Conditions

| Condition | Optimal Value | Effect on Rate |

|---|---|---|

| Solvent | Anhydrous DMF | Enhances ion pairing |

| Temperature | 25–40°C | Accelerates exchange |

| Fluoride Source | TBAF (1.1 eq.) | Higher solubility |

| Base | K₂CO₃ (2.0 eq.) | Neutralizes HImidazole |

Comparative Evaluation of Synthetic Routes

Yield and Purity

Scalability and Industrial Feasibility

-

KF Method : Most scalable, leveraging existing infrastructure for aqueous-phase reactions.

-

SO₂F₂ Gas Method : Limited by specialized equipment needs but offers waste minimization.

-

SuFEx : Ideal for small-scale, high-value applications but costly for bulk production.

Challenges and Optimization Strategies

Mitigating Cyano Group Hydrolysis

-

Low-Temperature Reactions : Maintaining temperatures below 40°C reduces hydrolysis risk.

-

Anhydrous Conditions : Using molecular sieves or dry solvents preserves the -CN group.

-

pH Control : Buffering reactions near neutrality (pH 6–7) prevents acid/base-induced degradation.

Enhancing Fluorination Efficiency

Purification Techniques

-

Crystallization : Differential solubility of this compound in ether/hexane mixtures enables high-purity isolation.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents removes unreacted precursors.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Cyanophenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Electrophilic Addition: The cyanophenyl group can participate in electrophilic addition reactions, particularly with electrophiles such as halogens or acids.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Electrophilic Addition: Halogens (e.g., bromine) or acids (e.g., sulfuric acid) are typical electrophiles.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

Sulfonamides: Formed from nucleophilic substitution with amines.

Sulfonates: Formed from nucleophilic substitution with alcohols.

Sulfonic Acids: Formed from oxidation reactions.

Sulfides: Formed from reduction reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-CNMSF serves as an important reagent in organic synthesis, particularly for the preparation of sulfonamides and other functionalized compounds. It can undergo various chemical transformations, including:

- Nucleophilic Substitution : The sulfonyl fluoride group can be replaced by nucleophiles such as amines or thiols, leading to the formation of sulfonamide derivatives.

- Fluorination Reactions : As a fluorinating agent, 2-CNMSF can introduce fluorine into organic molecules, which is crucial for enhancing pharmacological properties.

Table 1: Common Reactions Involving 2-CNMSF

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of sulfonyl fluoride with nucleophiles | Sulfonamides |

| Fluorination | Introduction of fluorine into substrates | Fluorinated compounds |

| Oxidation | Conversion to sulfone derivatives | Sulfone derivatives |

The biological activity of 2-CNMSF has been explored in several studies, particularly its role as an enzyme inhibitor. It has shown potential in:

- Inhibition of Enzymes : Studies indicate that 2-CNMSF can inhibit specific enzymes involved in critical cellular processes, which may have implications for drug development.

- Therapeutic Applications : There is ongoing research into its use as a therapeutic agent for conditions such as cancer and neurodegenerative diseases due to its ability to modulate protein interactions.

Table 2: Biological Activities of 2-CNMSF

| Activity Type | Description | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Inhibits key enzymes involved in cellular processes | Cancer treatment, neuroprotection |

| Protein Interaction | Modulates interactions with specific proteins | Drug design and development |

Case Study 1: Inhibition of S100 Proteins

A study demonstrated that derivatives similar to 2-CNMSF effectively inhibited S100A4 proteins associated with cancer metastasis. This inhibition resulted in reduced migration and invasion of cancer cells in vitro, highlighting the compound's potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Research has indicated that compounds related to 2-CNMSF could protect neuronal cells from apoptosis induced by oxidative stress. This finding suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Wirkmechanismus

The mechanism of action of (2-Cyanophenyl)methanesulfonyl fluoride involves the formation of a covalent bond with the active site of target enzymes. The sulfonyl fluoride group reacts with nucleophilic residues such as serine or cysteine, leading to irreversible inhibition of the enzyme. This mechanism is particularly relevant in the inhibition of serine proteases, where the compound forms a stable sulfonyl-enzyme complex .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Methanesulfonyl Fluoride (MSF)

- Structure : Simpler alkyl sulfonyl fluoride (CH₃SO₂F).

- Reactivity : Acts as a SuFEx reagent, reacting with amines to form sulfonamides. Demonstrated in the synthesis of sulfonylamine derivatives with methylamine .

- Enzyme Inhibition: Forms a methanesulfonyl-enzyme adduct with acetylcholinesterase (AChE), which is desulfonylated by thiocholine.

- Toxicity : Highly toxic; causes severe skin irritation and burns (acute exposure) .

- Applications : Intermediate in LiNTf₂ synthesis (lithium bis(trifluoromethanesulfonyl)imide) for ionic liquids .

Comparison: (2-Cyanophenyl)methanesulfonyl fluoride’s aryl-cyano substitution likely increases steric hindrance and electronic effects compared to MSF, altering nucleophilic reactivity and enzyme binding.

Organofluorophosphorus Esters (e.g., Sarin, DFP)

- Structure: Phosphonofluoridates (e.g., isopropyl methylphosphonofluoridate).

- Reactivity : Phosphorylate serine hydrolases (e.g., AChE) irreversibly, leading to neurotoxicity. MSF shares anticholinesterase activity but forms reversible sulfonyl-enzyme complexes .

- Toxicity : Extremely lethal (e.g., sarin’s LD₅₀ < 1 mg/kg). MSF is less acutely toxic but still hazardous .

Comparison: Unlike organofluorophosphorus compounds, sulfonyl fluorides exhibit reversible enzyme inhibition and lower acute toxicity, making them safer for research applications.

Aryl-Substituted Sulfonyl Halides (e.g., (2-Methylphenyl)methanesulfonyl Chloride)

- Structure : Aromatic sulfonyl chloride with methyl substitution (C₈H₉ClO₂S) .

- Reactivity : Sulfonyl chlorides are more reactive than fluorides in nucleophilic substitutions but less stable to hydrolysis.

- Applications : Used in organic synthesis for introducing sulfonyl groups.

Comparison: The fluoride in this compound offers superior hydrolytic stability compared to chlorides, enabling storage and use in aqueous environments. The cyano group may enhance electrophilicity at the sulfur center.

(1-Cyanocyclobutyl)methanesulfonyl Chloride

- Structure: Cyclobutane ring with cyano and sulfonyl chloride groups .

- Applications : Marketed for pharmaceutical and polymer applications.

Comparison: The aromatic vs. alicyclic backbone in this compound may influence solubility and reactivity in polymer networks or drug conjugates.

Data Tables

Table 1: Physicochemical Properties

Table 2: Toxicity and Hazards

Key Research Findings

- SuFEx Reactivity: Methanesulfonyl fluoride’s reaction with methylamine proceeds efficiently under mild conditions, forming sulfonamides . The cyano group in this compound may accelerate this reaction via electron withdrawal.

- Enzyme Inhibition: Sulfonyl fluorides reversibly inhibit AChE, unlike organofluorophosphorus esters, which cause irreversible damage .

- Environmental Impact : MSF contributes significantly to environmental impact categories (27–45% in FAEP/MAEP metrics) during LiNTf₂ synthesis .

Biologische Aktivität

(2-Cyanophenyl)methanesulfonyl fluoride (often abbreviated as C1) is a sulfonyl fluoride compound that has garnered attention for its potential biological applications, particularly in the field of chemical biology and drug discovery. This article examines the biological activity of C1, focusing on its mechanisms, targets, and implications for therapeutic interventions.

Chemical Structure and Properties

The compound this compound features a cyanophenyl group attached to a methanesulfonyl fluoride moiety. The presence of the sulfonyl fluoride functional group is critical for its electrophilic reactivity, making it a valuable tool in probing biological systems.

Sulfonyl fluorides like C1 are known to act as electrophiles that can modify nucleophilic amino acid residues in proteins, particularly serine, cysteine, and lysine. This modification can lead to inhibition of enzyme activity or alteration of protein function. The following mechanisms have been identified:

- Enzyme Inhibition : C1 has been shown to inhibit key enzymes in various biological pathways. For instance, it targets serine hydrolases, which are crucial for numerous metabolic processes.

- Covalent Bond Formation : The electrophilic nature of the sulfonyl fluoride allows it to form covalent bonds with specific amino acid side chains, leading to irreversible inhibition of target proteins.

1. Anti-parasitic Activity

Recent studies have highlighted the anti-trypanosomal properties of sulfonyl fluorides, including C1. Research indicates that C1 inhibits enzymes involved in the glycosylphosphatidylinositol biosynthetic pathway in Trypanosoma brucei, the causative agent of sleeping sickness. The inhibition of these enzymes leads to significant perturbations in parasite growth and survival.

| Target Enzyme | Effect of C1 | Reference |

|---|---|---|

| Inositol acyltransferase | Inhibition | |

| Inositol deacylase | Inhibition | |

| Lyso-phospholipase | Selective inhibition |

2. Cytotoxicity Studies

While C1 exhibits promising biological activity, its cytotoxic effects have also been documented. A study on fluoride compounds indicated that excessive exposure could lead to toxicity in mammalian cells, impacting vital organs such as the liver and kidneys.

| Toxicity Level | Dose (mg/kg) | Effect |

|---|---|---|

| Early symptoms of poisoning | 1 | Nausea, vomiting |

| Probable toxic dose | 5 | Severe gastrointestinal distress |

| Lethal dose | 14-28 | Risk of death |

Research Findings

Recent research emphasizes the utility of sulfonyl fluorides like C1 in chemical biology. They serve as valuable probes for understanding protein interactions and enzyme mechanisms due to their ability to selectively modify target proteins.

- Proteomic Studies : Chemical proteomic approaches have been utilized to identify the targets of C1 within cellular systems. These studies reveal that C1 interacts with multiple proteins, suggesting a broad spectrum of biological activity beyond single-target inhibition .

- Diversity in Applications : The versatility of sulfonyl fluorides has led to their application in developing new therapeutic agents and chemical probes for studying complex biological systems .

Q & A

Basic Question: What are the key physicochemical properties of (2-cyanophenyl)methanesulfonyl fluoride, and how do they influence experimental handling?

Answer:

- Molecular Weight : 199.2 g/mol (based on analogous methanesulfonyl fluoride derivatives) .

- Boiling Point : Estimated ~255°F (124°C) under standard pressure, extrapolated from methanesulfonyl fluoride data .

- Reactivity : Reacts vigorously with water, releasing toxic hydrogen fluoride (HF). Requires anhydrous conditions and inert atmosphere (e.g., nitrogen) during synthesis or storage .

- Handling Considerations : Use corrosion-resistant equipment (e.g., PTFE-lined containers) and conduct reactions in fume hoods with HF gas scrubbers .

Basic Question: What analytical methods are recommended for characterizing purity and structural integrity?

Answer:

- NMR Spectroscopy : NMR is critical for confirming sulfonyl fluoride group integrity (δ ~55–65 ppm for analogous compounds) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and detects decomposition products (e.g., HF loss) .

- FTIR : Peaks at ~1350–1400 cm (S=O stretching) and ~700 cm (C-F stretching) confirm functional groups .

Basic Question: What safety protocols are essential for handling this compound in neurotoxicity studies?

Answer:

- Acute Toxicity : LC (rat, inhalation) = 1 ppm/7H; skin contact causes severe burns .

- PPE : Wear nitrile gloves, acid-resistant aprons, and full-face respirators with HF-rated cartridges .

- Emergency Measures : Immediate irrigation with calcium gluconate gel for HF exposure and medical monitoring for acetylcholinesterase inhibition symptoms .

Advanced Question: How does the electron-withdrawing cyano group at the 2-position affect the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Mechanistic Insight : The 2-cyano group enhances electrophilicity of the sulfonyl fluoride moiety by destabilizing the transition state via resonance and inductive effects. This accelerates reactions with nucleophiles (e.g., thiols in enzyme inhibition studies) .

- Experimental Design : Kinetic studies using stopped-flow spectrometry under varying pH (4–9) and nucleophile concentrations (e.g., cysteine) can quantify rate constants .

Advanced Question: How to resolve contradictions in reported neurotoxic effects of sulfonyl fluorides in prenatal models?

Answer:

- Data Conflict : Methanesulfonyl fluoride analogs show conflicting results in developmental neurotoxicity (e.g., hippocampal cholinergic disruption vs. no overt behavioral deficits) .

- Methodological Adjustments :

Advanced Question: What experimental strategies mitigate HF release during hydrolysis in aqueous reaction systems?

Answer:

- In Situ Scavengers : Add calcium carbonate (CaCO) or magnesium oxide (MgO) to neutralize HF .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) with controlled water activity (<10 ppm) to minimize hydrolysis .

- Real-Time Monitoring : Employ fluoride ion-selective electrodes to track HF generation and adjust reaction parameters dynamically .

Advanced Question: How to design a protease inhibition assay using this compound while avoiding off-target effects?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.